molecular formula C17H20ClN3O2 B7680583 1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide

1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide

Katalognummer B7680583
Molekulargewicht: 333.8 g/mol
InChI-Schlüssel: IVFLKOXNHKYJKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide, also known as CNO, is a chemical compound that has gained increasing attention in scientific research due to its unique properties. CNO is a synthetic compound that is structurally similar to clozapine, a well-known antipsychotic drug. However, unlike clozapine, CNO does not have any significant effect on dopamine or serotonin receptors. Instead, CNO is a selective agonist of the DREADD (Designer Receptor Exclusively Activated by a Designer Drug) system, which allows researchers to control the activity of specific neurons in the brain.

Wirkmechanismus

1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide activates the DREADD system by binding to a modified G protein-coupled receptor (GPCR) that is expressed in specific neurons. This receptor is designed to be activated only by 1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide and not by any endogenous ligands. Once activated, the receptor can either stimulate or inhibit the activity of the neuron, depending on the type of DREADD used.
Biochemical and Physiological Effects
1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide has been shown to have a range of biochemical and physiological effects in different cell types and tissues. For example, 1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide has been shown to increase intracellular calcium levels in neurons, which can lead to the release of neurotransmitters. 1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide in laboratory experiments is its selectivity for the DREADD system. This allows researchers to selectively activate or inhibit specific neurons without affecting other cells or tissues. Another advantage is the ease of administration, as 1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide can be administered either systemically or locally.
One limitation of using 1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide is its relatively short half-life, which can limit the duration of its effects. Another limitation is the potential for off-target effects, as 1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide may bind to other receptors or enzymes in addition to the DREADD system.

Zukünftige Richtungen

There are several potential future directions for research involving 1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide. One area of interest is the development of new DREADD systems that can be activated by different ligands or that have improved selectivity or efficacy. Another area of interest is the application of 1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide and DREADD technology in human clinical trials, particularly for the treatment of neurological and psychiatric disorders. Finally, there is potential for the use of 1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide and DREADD technology in non-neuronal cells, such as immune cells or cancer cells, for the study of other diseases and conditions.

Synthesemethoden

The synthesis of 1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of the key intermediate, 3-(4-chlorophenyl)-1,2-oxazol-5-amine, which is then reacted with N-methylpiperidine-4-carboxylic acid to yield 1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide. The overall yield of this process is around 30%, and the purity of the final product can be improved through recrystallization.

Wissenschaftliche Forschungsanwendungen

1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide has been widely used in scientific research to study the function of specific neuronal circuits in the brain. The DREADD system allows researchers to selectively activate or inhibit specific neurons using 1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide, which can be administered either systemically or locally. This technique has been used to study a wide range of neurological and psychiatric disorders, including addiction, anxiety, depression, and schizophrenia.

Eigenschaften

IUPAC Name

1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c1-19-17(22)13-6-8-21(9-7-13)11-15-10-16(20-23-15)12-2-4-14(18)5-3-12/h2-5,10,13H,6-9,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFLKOXNHKYJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCN(CC1)CC2=CC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.